![molecular formula C18H15NO2S B2358692 (2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile CAS No. 946386-58-9](/img/structure/B2358692.png)
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile
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Description
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile, commonly known as MSPD, is a synthetic organic compound that has been widely used in scientific research due to its unique properties. MSPD is an important building block for the synthesis of numerous compounds and has been employed in a wide range of applications, including organic synthesis, medicinal chemistry, and materials science.
Scientific Research Applications
Synthesis of Indole Derivatives
The compound has been used in the synthesis of 2-(4-methylsulfonyl phenyl) indole derivatives . These derivatives have been evaluated for their antimicrobial, COX inhibitory, and anti-inflammatory activities . This suggests potential applications in the development of new drugs with dual antimicrobial and anti-inflammatory properties .
Synthesis of Tetrazoles
The compound has been involved in the synthesis of 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole and 5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C . This indicates its potential use in the synthesis of tetrazole derivatives, which are known for their wide range of biological activities.
Synthesis of Benzazepine Derivatives
The compound has been used in the synthesis of 1-[(4-methylphenyl)sulfonyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-4-carbonitrile . This compound has been studied for its biological activity as a new putative antagonist of vasopressin receptors . This suggests potential applications in the development of new drugs for the treatment of conditions related to vasopressin receptors.
properties
IUPAC Name |
2-(4-methylphenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2S/c1-15-10-12-17(13-11-15)22(20,21)18(14-19)9-5-8-16-6-3-2-4-7-16/h2-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAXYUYWYNEOJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CC=CC2=CC=CC=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile |
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